4-Nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
4-Nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 g/mol . It is known for its applications in various scientific fields due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale nitration reactions followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products:
Reduction: The major product is 4-amino-2,1,3-benzoxadiazol-5-amine.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
4-Nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the development of fluorescent dyes and markers for industrial applications
Mechanism of Action
The mechanism of action of 4-Nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by binding to certain proteins or cellular structures, allowing researchers to visualize and study biological processes. The compound’s nitro group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
- 2,1,3-Benzoxadiazol-5-amine, N-(3-chloro-5-fluorophenyl)-4-nitro-
- 7-Nitro-2,1,3-benzoxadiazole derivatives
Comparison: 4-Nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific nitro substitution at the 4-position, which imparts distinct fluorescent properties. Compared to other similar compounds, it offers higher selectivity and sensitivity in fluorescent applications .
Properties
IUPAC Name |
4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYOCEWWSNTXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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